4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid
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Description
4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid is a chemical compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 . It is used for research purposes .
Synthesis Analysis
The synthesis of oxazole derivatives, such as this compound, has been a topic of interest in medicinal chemistry . Oxazole is an important heterocyclic nucleus that has a wide spectrum of biological activities . The utility of oxazole as intermediates for the synthesis of new chemical entities has increased in recent years .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC . The structure of oxazole derivatives plays a pivotal role in their biological activities .Chemical Reactions Analysis
Oxazoles, including this compound, have been the subject of various chemical reactions . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of approximately 433.5 °C at 760 mmHg, a predicted density of approximately 1.2 g/cm3, and a predicted refractive index of n20D 1.56 . It should be stored at room temperature .Future Directions
The future directions for the study of 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid and other oxazole derivatives could involve further exploration of their diverse biological potential . This could include the synthesis of various oxazole derivatives and screening them for various biological activities .
Properties
IUPAC Name |
4-(5-phenyl-1,3-oxazol-2-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-13(16)8-4-7-12-14-9-11(17-12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYLNERWPKVLBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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